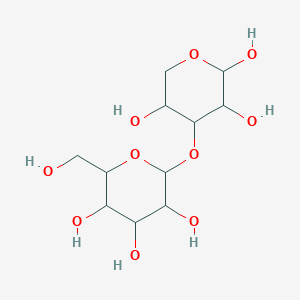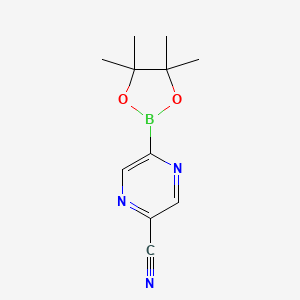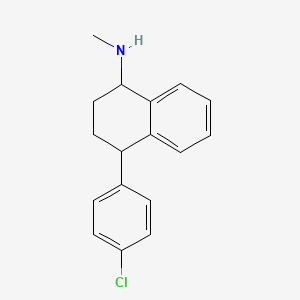
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is a glycosylarabinose compound consisting of a beta-D-galactopyranosyl residue attached to the 3-position of beta-L-arabinopyranose. This compound is a type of disaccharide, which is a carbohydrate composed of two monosaccharides linked by a glycosidic bond. It is known for its role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose typically involves the glycosylation of L-arabinopyranose with D-galactopyranose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the galactose moiety to the arabinose molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of immobilized enzymes can enhance the yield and reduce the cost of production. Additionally, advancements in biotechnological methods, such as microbial fermentation, can be employed to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alditol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose has several scientific research applications:
Chemistry: It is used as a model compound in the study of glycosidic bond formation and carbohydrate chemistry.
Biology: This compound can be used to study carbohydrate metabolism and the role of glycosides in biological systems.
Industry: It can be used in the production of functional foods and nutraceuticals due to its potential health benefits.
Wirkmechanismus
The mechanism of action of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release the monosaccharides. Additionally, it may interact with carbohydrate-binding proteins, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-beta-D-Galactopyranosyl-D-arabinose: Similar in structure but differs in the stereochemistry of the arabinose moiety.
3-O-beta-D-Galactopyranosyl-sn-glycerol: Contains a glycerol backbone instead of arabinose.
4-O-beta-D-Galactopyranosyl-beta-D-fructofuranose (Lactulose): A disaccharide composed of galactose and fructose.
Uniqueness
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is unique due to its specific glycosidic linkage and the combination of D-galactopyranose and L-arabinopyranose. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H20O10 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(2,3,5-trihydroxyoxan-4-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2 |
InChI-Schlüssel |
XSXQXHMPBBNYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)


